molecular formula C11H9ClN2O B15058462 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B15058462
M. Wt: 220.65 g/mol
InChI Key: GILXAQVWRBQZAX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-chlorophenyl group, a ketone (oxo) group at position 4, and a nitrile (carbonitrile) moiety at position 2. This structure combines aromatic, electron-withdrawing (chlorine, nitrile), and hydrogen-bonding (oxo) groups, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C11H9ClN2O/c12-9-2-1-3-10(4-9)14-6-8(5-13)11(15)7-14/h1-4,8H,6-7H2

InChI Key

GILXAQVWRBQZAX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)CN1C2=CC(=CC=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium acetate or acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents/Functional Groups Biological Activity/Applications
1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Pyrrolidine 3-Cl-phenyl, 4-oxo, 3-CN Undocumented (structural focus)
1-(4-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile Dihydropyridine 4-Cl-benzyl, 2-oxo, 3-CN, 4-SCH3 Undocumented (structural focus)
1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile Dihydropyridine 4-Cl-benzyl, 2-oxo, 3-CN, 5-CF3-phenyl Undocumented (structural focus)
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives Pyrazole 3-Cl-phenyl, 4-methoxyphenyl, variable substituents Anti-inflammatory (prostaglandin inhibition)

Key Observations :

  • Substituent Position : The position of the chlorophenyl group (3- vs. 4-) significantly influences electronic and steric properties. For example, 3-chlorophenyl derivatives may exhibit enhanced metabolic stability compared to 4-substituted analogues due to steric hindrance .

Key Findings :

  • Pyrazole derivatives with 3-chlorophenyl groups (e.g., compound 2 in ) demonstrated potent anti-inflammatory activity (prostaglandin inhibition) at 2.5–5 mg/kg, comparable to celecoxib, with low ulcerogenicity (UI < 5) .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile C11H9ClN2O 220.66 1.8–2.3 ~0.5 (DMSO)
1-(4-Chlorobenzyl)-4-(methylsulfanyl)-... C20H16ClN3OS 389.88 3.1–3.6 ~0.2 (DMSO)
1-[(4-Chlorophenyl)methyl]-2-oxo-... C20H12ClF3N2O 388.77 3.5–4.0 <0.1 (Water)

Analysis :

  • The pyrrolidine-based compound has lower molecular weight and LogP compared to dihydropyridine analogues, suggesting better aqueous solubility and oral bioavailability.
  • Methylsulfanyl and trifluoromethyl groups in dihydropyridines increase LogP, favoring blood-brain barrier penetration but reducing water solubility.

Biological Activity

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various studies and research findings.

Synthesis of 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

The compound is synthesized through a multi-step process that typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine derivatives, followed by nitrilation to introduce the cyano group. The synthesis pathway can be summarized as follows:

  • Formation of Pyrrolidine Derivative : The initial step involves the condensation of 3-chlorobenzaldehyde with a suitable pyrrolidine.
  • Nitrilation : The resulting compound undergoes nitrilation to introduce the cyano group at the 3-position.

Biological Activity Overview

The biological activity of 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile has been evaluated in several studies, highlighting its potential as an anticancer, antimicrobial, and anticonvulsant agent.

Anticancer Activity

Research indicates that derivatives of oxopyrrolidines exhibit promising anticancer properties. For instance, studies have shown that similar compounds can significantly reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) when tested at concentrations around 100 µM.

CompoundViability (%)Cancer Cell Line
1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrileTBDA549
Cisplatin78-86A549

The structure-dependent nature of these compounds suggests that modifications can enhance their anticancer efficacy. For example, substituents like chlorophenyl groups have been associated with increased cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of oxopyrrolidine derivatives has also been explored. Compounds similar to 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile have demonstrated activity against multidrug-resistant bacteria, including Klebsiella pneumoniae and Staphylococcus aureus.

PathogenActivity Detected
Klebsiella pneumoniaeYes
Staphylococcus aureusYes

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .

Anticonvulsant Activity

In addition to anticancer and antimicrobial properties, the anticonvulsant activity of related compounds has been assessed using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. Certain derivatives showed comparable efficacy to standard anticonvulsants with minimal motor impairment and low liver toxicity.

CompoundED50 (mg/kg)Test Type
Compound A13.4MES
Compound B18.6MES

These results indicate that modifications to the pyrrolidine structure can yield compounds with effective anticonvulsant properties while minimizing side effects .

Case Studies and Research Findings

Several studies have documented the biological activity of oxopyrrolidine derivatives:

  • Anticancer Studies : In vitro tests demonstrated that specific substitutions on the pyrrolidine ring enhance cytotoxic effects against various cancer cell lines.
  • Antimicrobial Studies : Screening against clinical strains revealed significant antimicrobial activity, suggesting a mechanism that could disrupt bacterial cell function.
  • Anticonvulsant Evaluation : Compounds were tested in vivo, showing promising results in seizure models without significant side effects.

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